2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine - 58959-93-6

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Catalog Number: EVT-1711507
CAS Number: 58959-93-6
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One paper describes a multi-step synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a related compound. [ [] ] This synthesis involves reacting 2-aminophenol with racemic ethyl 2,3-dibromopropionate in the presence of a base, followed by purification via HPLC enantioseparation.

Molecular Structure Analysis

One study investigating 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives determined the conformation of the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety, a substituent on the benzoxazine ring, using NMR studies and X-ray analysis. [ [] ]

Chemical Reactions Analysis
  • N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups at the nitrogen atom of the oxazine ring. [ [] ]
Applications
  • Pharmaceuticals:

    • Antihypertensive agents: Compounds like YM934 (a 3,4-dihydro-2H-1,4-benzoxazine derivative) exhibit potent potassium channel-activating effects, making them potential antihypertensive drugs. [ [, ] ]
    • Serotonin-3 (5-HT3) receptor antagonists: 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives show potent and long-lasting 5-HT3 receptor antagonistic activities. [ [, ] ] These compounds hold potential for treating nausea and vomiting associated with chemotherapy.
    • Antithrombotic agents: Derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities show promise as antithrombotic agents. [ [] ]
    • Anti-prion agents: Some 5,7,8-trimethyl-1,4-benzoxazine derivatives demonstrate the ability to inhibit PrPSc formation in scrapie-infected cells, suggesting potential therapeutic use against prion diseases. [ [] ]
    • Antiviral agents: Although initial attempts to develop antiviral agents based on pyrimidine conjugates with 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine showed limited success, this area remains open for further exploration and modification of the chemical structure. [ [] ]

(2S)-2,6-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

  • Compound Description: This compound serves as a chiral peptidomimetic building block. When used as an acyl moiety in acyl-Pro molecules, it influences the isomerization of the proline peptide bond, favoring the trans orientation. []
  • Relevance: This compound shares the core structure of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine but features additional carboxylic acid and ketone functionalities at the 2 and 3 positions, respectively. The research highlights its use in controlling proline peptide bond conformation, a property potentially relevant to the target compound. []

Benzyl (2S)-1-([(2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl)-2-pyrrolidinecarboxylate

  • Compound Description: This compound is a derivative of (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, synthesized for conformational analysis and exhibiting only the trans conformation of the proline peptide bond. []
  • Relevance: This compound incorporates the 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine core structure within a larger molecule. Its synthesis and conformational analysis provide insights into the structural influence of the 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine moiety. []

Benzyl (2S)-1-[(2R/S)-3-methoxy-2-methyl-2-(4-methyl-2-nitrophenoxy)-3-oxopropanoyl]-2-pyrrolidinecarboxylate

  • Compound Description: This compound exhibits three sets of signals in 1H NMR spectra, indicative of multiple conformers arising from the proline peptide bond. []
  • Relevance: Though not containing the 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine core, its structural similarities and conformational behavior provide comparative data for understanding how modifications to cyclic structures impact proline peptide bond isomerization, a property potentially relevant to 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. []

4-Phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines

  • Compound Description: This class of compounds represents isosteres of 2,2-dimethylchromans, investigated for their potential as pancreatic β-cell KATP channel openers. []
  • Relevance: These compounds share the 3,4-dihydro-2H-1,4-benzoxazine core with 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, differing in the position of the methyl substituents and the presence of phenylureido/thioureido groups at the 4-position. Their biological activity as KATP channel modulators suggests potential pharmacological relevance for the target compound. []

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934)

  • Compound Description: Identified as a potent potassium channel activator with a more potent oral antihypertensive effect than cromakalim in spontaneously hypertensive rats. []
  • Relevance: YM934 shares the 3,4-dihydro-2H-1,4-benzoxazine core with 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, differing in the position of the methyl substituents and the presence of a nitro group and a pyridyl-N-oxide substituent at positions 6 and 4 respectively. The potent potassium channel-activating effect of this compound suggests potential pharmacological relevance for the target compound. []

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives

  • Compound Description: This series of compounds was investigated for serotonin-3 (5HT3) receptor antagonistic activities. The introduction of two methyl groups at the 2 position of the benzoxazine ring and a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety led to compounds with increased potency and long-lasting 5-HT3 receptor antagonistic activity. [, ]
  • Relevance: These compounds share the 3,4-dihydro-2H-1,4-benzoxazine core with 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, though they possess a carboxamide group at the 8-position and various substitutions at the 2- and 3-positions. This structural similarity and their significant biological activity as 5-HT3 antagonists indicate potential pharmaceutical relevance for the target compound, especially considering the impact of substituent changes on activity. [, ]
  • Compound Description: This class of compounds was designed as dual-function antithrombotic agents, exhibiting both thrombin inhibitory and glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonistic activities. []
  • Relevance: These compounds incorporate the 3,4-dihydro-2H-1,4-benzoxazine scaffold, although with significant modifications compared to 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, including various substituents designed to interact with the thrombin and GPIIb/IIIa targets. While not directly structurally analogous, they highlight the versatility of the 3,4-dihydro-2H-1,4-benzoxazine core for developing pharmacologically active compounds. []

2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives

  • Compound Description: This group of compounds, including tricyclic analogues with a fused ring on the benzoxazine nitrogen, were investigated for their cardiovascular effects and potential as antihypertensive agents. []
  • Relevance: These derivatives directly incorporate the 3,4-dihydro-2H-1,4-benzoxazine core of the target compound and showcase its potential in designing molecules with targeted biological activities. While they lack the 2,6-dimethyl substitution, their exploration as antihypertensive agents suggests a possible direction for investigating the pharmacological properties of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. []

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of various therapeutic drugs. []
  • Relevance: This compound is closely related to 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, lacking only the methyl substituents at the 2 and 6 positions. It serves as a versatile precursor for synthesizing a wide range of biologically active compounds, suggesting that the 2,6-dimethyl derivative may also be a valuable building block for medicinal chemistry. []

4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

  • Compound Description: A series of these compounds were synthesized as potential anticancer agents, with structure-activity relationship studies identifying the importance of hydroxyl groups on the aryl substituent and a para-amino group for enhancing potency. []
  • Relevance: This class, though lacking the specific 2,6-dimethyl substitution, shares the fundamental 3,4-dihydro-2H-1,4-benzoxazine scaffold. The identification of potent anticancer activity within this group suggests that exploring the biological activity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, particularly in the context of cancer, could be a fruitful area of research. []

(Z)-7-Chloro-3-[(3-chlorophenyl)-methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine

  • Compound Description: This compound, structurally characterized by X-ray crystallography, highlights the conformational preferences of substituted 3,4-dihydro-2H-1,4-benzoxazines. []
  • Relevance: While bearing additional substituents, this compound provides valuable structural information about the 3,4-dihydro-2H-1,4-benzoxazine core, relevant to understanding the conformational behavior and potential reactivity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. []

Properties

CAS Number

58959-93-6

Product Name

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3

InChI Key

DDPNTMHBTQBGAG-UHFFFAOYSA-N

SMILES

CC1CNC2=C(O1)C=CC(=C2)C

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.